molecular formula C7H3BrN4 B15277397 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

Cat. No.: B15277397
M. Wt: 223.03 g/mol
InChI Key: UHWUQIDMWNMTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile: is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the regioselective intramolecular cyclization of pyrroles upon treatment with triphenylphosphine, bromine, and triethylamine in dichloromethane can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: In chemistry, 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: Its ability to interact with biological targets makes it a valuable scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Comparison: Compared to similar compounds, 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which can enhance its reactivity and binding affinity to biological targets. This makes it a more versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-2-1-5-4-10-7(3-9)11-12(5)6/h1-2,4H

InChI Key

UHWUQIDMWNMTMG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)C#N

Origin of Product

United States

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